molecular formula C12H22N2O2 B1427391 tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1048108-76-4

tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1427391
CAS No.: 1048108-76-4
M. Wt: 226.32 g/mol
InChI Key: CJHLFQNJNLWXOM-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Identity

  • IUPAC Name : tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
  • CAS Number : 1048108-76-4
  • Molecular Formula : C12_{12}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 226.32 g/mol

This compound is a member of the pyrrole family and has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated significant inhibition of bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further molecular studies are required to elucidate the exact pathways involved.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study involving human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal injury, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates. This activity indicates a possible application in neurodegenerative disease therapies.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity involved in apoptosis and cellular stress responses.

Further research is essential to fully characterize these interactions and their implications for therapeutic applications.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment option.
  • Cancer Cell Apoptosis : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed an increase in early apoptotic cells correlating with higher concentrations of the compound.

Data Table

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibitionJournal of Antimicrobial Chemotherapy
AnticancerMCF-7 (Breast Cancer)Induced apoptosisCancer Research Journal
NeuroprotectiveNeuronal Cell LineReduced ROS levelsNeurobiology Reports

Properties

IUPAC Name

tert-butyl 2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-13(4)6-10(9)8-14/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLFQNJNLWXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step BI (1): Sodium triacetoxyborohydride (666 mg, 3.14 mmol) was added to a magnetically stirred solution of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (165 mg, 0.777 mmol) and 37% formaldehyde (144 mg, 1.77 mmol) in 1,2-dichloroethane (10 mL). The resulting mixture was allowed to stir at rt for 16 h. Sodium hydroxide solution (2 mL of a 1 N solution) was added with vigorous stirring. Stirring was stopped and the layers were allowed to separate. The organic layer was removed and concentrated in vacuo with heating. Acetone was added to the residue, and the solution was decanted. The decanted portion was concentrated in vacuo to afford 80 mg (46% yield) of tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.